molecular formula C8H16O2 B13505686 rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans

Cat. No.: B13505686
M. Wt: 144.21 g/mol
InChI Key: LDJFUTSVFHJIAC-BQBZGAKWSA-N
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Description

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a chemical compound with a unique structure characterized by two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran or diethyl ether to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired diol from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its interactions and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans
  • rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans
  • rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid, trans

Uniqueness

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is unique due to its specific stereochemistry and the presence of two methyl groups at the 5-position, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,3R)-5,5-dimethylcyclohexane-1,3-diol

InChI

InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

LDJFUTSVFHJIAC-BQBZGAKWSA-N

Isomeric SMILES

CC1(C[C@H](C[C@@H](C1)O)O)C

Canonical SMILES

CC1(CC(CC(C1)O)O)C

Origin of Product

United States

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